
2-(1-Phenylethyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Phenylethyl)azepane is a derivative of azepane, which is an organic compound with the formula (CH2)6NH . Azepane is a cyclic secondary amine and is a precursor to several drugs and pesticides .
Synthesis Analysis
The synthesis of azepane derivatives, including this compound, often involves the ring expansion of either five or six-membered compounds using various methods such as thermally, photo-chemically, and microwave irradiation . A practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives with diversity has been described . These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct .
Molecular Structure Analysis
Azepane derivatives have been widely used as key intermediates in synthetic chemistry . The relative energies of azepane are tabulated and shown as a function of the pseudorotational angle .
Chemical Reactions Analysis
Azepane and its derivatives have great pharmacological and therapeutic implications . Most of the mechanisms involved in the reactions of these compounds include the ring expansion of either five or six-membered compounds using various methods .
Physical And Chemical Properties Analysis
Azepane is a colorless liquid . More specific physical and chemical properties of this compound were not found in the search results.
科学的研究の応用
Thiol-Reactive Molecule for Protein Labeling
A study by Yu et al. (2013) synthesized 1-[4-(Bromomethyl)phenyl]-1,2,2-triphenylethene, which exhibited aggregation-induced emission (AIE) properties ideal for specific fluorescent prestaining of cysteine-containing proteins in SDS-PAGE. This molecule's quantum efficiency enhances upon reacting with cysteine, showing potential applications in biochemistry for protein labeling and visualization without the drawbacks of traditional self-quenching dyes (Yu et al., 2013).
Synthesis of Piperidines and Amino Alcohols
Vervisch et al. (2010) described the conversion of 2-(2-Cyano-2-phenylethyl)aziridines into novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. These compounds were then transformed into various stereodefined amino acids, amino alcohols, and other nitrogen-containing bicyclic structures, suggesting applications in the synthesis of complex organic molecules and potentially active pharmaceutical ingredients (Vervisch et al., 2010).
Azepanium Ionic Liquids
Belhocine et al. (2011) developed a new family of room temperature ionic liquids using azepane, showcasing how these can be used for various applications, including as electrolytes in energy storage devices. These ionic liquids, made from azepane and various bromoalkanes or bromoalkoxyalkanes, offer potential in green chemistry due to their low toxicity and high efficiency (Belhocine et al., 2011).
Enantioselective Amine Functionalization
Jain et al. (2016) developed a method for enantioselective α-C–H coupling of amines, including azepanes, via palladium catalysis. This method is significant for drug discovery, providing a pathway to synthesize bioactive compounds and therapeutic agents with high precision and efficiency (Jain et al., 2016).
Pharmaceutical Significance of Azepane-based Motifs
A comprehensive review by Zha et al. (2019) highlights the pharmaceutical applications of azepane-based compounds, underscoring their structural diversity and utility in developing new therapeutic agents. More than 20 FDA-approved drugs contain azepane motifs, used in treatments ranging from cancer to Alzheimer's disease, demonstrating the vast potential of azepane derivatives in medicinal chemistry (Zha et al., 2019).
将来の方向性
特性
IUPAC Name |
2-(1-phenylethyl)azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-15-14/h2,4-5,8-9,12,14-15H,3,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPRWIHCYUTYSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCCN1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone](/img/structure/B2563780.png)




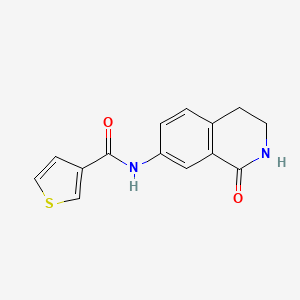
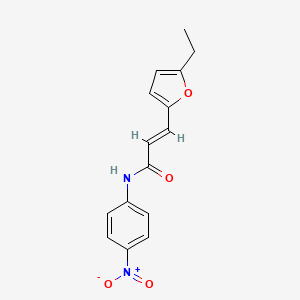
![(E)-3-(2-chlorophenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2563789.png)
![3-[Cyano(2-fluoro-5-methylphenyl)amino]propan-1-ol](/img/structure/B2563790.png)
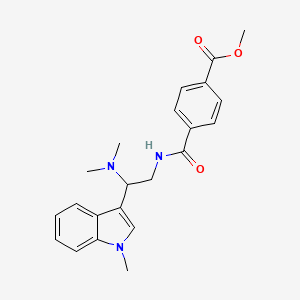
![Ethyl 4-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate](/img/structure/B2563794.png)
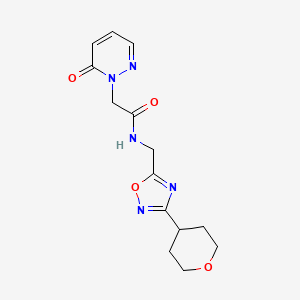
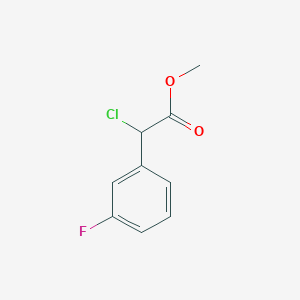
![2-[2-(Dimethylamino)vinyl]anthra-9,10-quinone](/img/structure/B2563801.png)
